![molecular formula C20H23N5OS B2930063 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795089-22-3](/img/structure/B2930063.png)
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound is a valuable intermediate in organic synthesis. Its structure contains several reactive sites that are useful for further chemical modifications, making it a versatile building block in the synthesis of various pharmaceuticals. For instance, the pyrazole moiety is a common feature in compounds with anti-inflammatory and analgesic properties .
Cancer Research
The pyrazole and thiadiazole rings present in this compound are of particular interest in cancer research. Compounds with these structures have been investigated for their potential as kinase inhibitors, which are crucial in the development of targeted cancer therapies. They may inhibit cell proliferation and induce apoptosis in tumor cells .
properties
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-24-19(13-6-7-13)11-15(21-24)12-25(16-4-2-3-5-16)20(26)14-8-9-17-18(10-14)23-27-22-17/h8-11,13,16H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTODAAKPNSRVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC4=NSN=C4C=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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